3-(Furan-2-yl)morpholine

Overview

Description

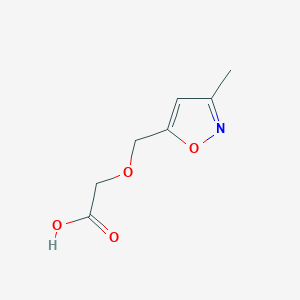

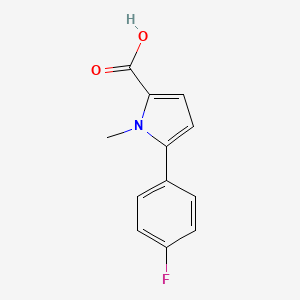

“3-(Furan-2-yl)morpholine” is a chemical compound with the CAS Number: 1017481-25-2 . It has a molecular weight of 153.18 and is typically stored at room temperature . The compound is usually in powder form .

Synthesis Analysis

The synthesis of morpholines, including “3-(Furan-2-yl)morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

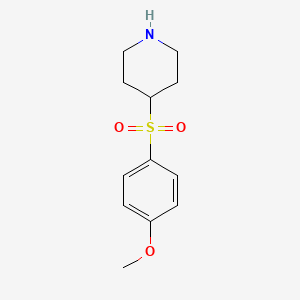

The IUPAC name for “3-(Furan-2-yl)morpholine” is 3-(2-furyl)morpholine . The InChI code for this compound is 1S/C8H11NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2 .

Chemical Reactions Analysis

Morpholines, including “3-(Furan-2-yl)morpholine”, are frequently found in biologically active molecules and pharmaceuticals . They are commonly prepared from 1,2-amino alcohols and their derivatives . A number of interesting cases of heterocyclization of amino alcohols and their derivatives into morpholines and morpholinones using solid-phase synthesis were reported .

Physical And Chemical Properties Analysis

“3-(Furan-2-yl)morpholine” is a powder that is stored at room temperature . It has a molecular weight of 153.18 .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “3-(Furan-2-yl)morpholine”, have shown significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance, which has become a global issue due to the ineffectiveness of currently available antimicrobial medicines .

Anticancer Agents

“3-(Furan-2-yl)morpholine” has been used in the synthesis of chalcones, which have shown promising anticancer properties . A new series of chalcones has been developed that may be useful in the treatment of lung cancer .

Anti-inflammatory and Analgesic Agents

Furan-containing compounds, including “3-(Furan-2-yl)morpholine”, have been used as anti-inflammatory and analgesic agents . They have shown a wide range of advantageous biological and pharmacological characteristics .

Antioxidant Agents

Furan derivatives have also been used as antioxidant agents . They have been employed as medicines in a number of distinct disease areas .

Synthesis of Fine Chemicals

“3-(Furan-2-yl)morpholine” and its derivatives are widely used for the synthesis of many fine chemicals .

Pharmaceutical Applications

These compounds are extensively used in the pharmaceutical industry for the production of various drugs .

Production of Polymers and Resins

“3-(Furan-2-yl)morpholine” is used in the production of polymers and resins .

Production of Solvents, Adhesives, Fungicides, Paints, Antifreezes, and Fuels

These compounds and their derivatives are used in the production of solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Safety and Hazards

The safety information for “3-(Furan-2-yl)morpholine” includes several hazard statements: H315, H318, H335 . The compound is labeled with the signal word “Danger” and is associated with the GHS05 and GHS07 pictograms . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Future Directions

While the future directions for “3-(Furan-2-yl)morpholine” are not explicitly mentioned in the search results, the compound’s presence in biologically active molecules and pharmaceuticals suggests potential for further exploration in these areas. The ongoing research into the synthesis of morpholines also indicates that new methodologies and applications may be developed in the future.

Mechanism of Action

Target of Action

This compound is a derivative of furan, a heterocyclic organic compound, which is known to have a wide range of biological and pharmacological characteristics .

Mode of Action

Furan derivatives are known to exhibit a variety of therapeutic advantages, such as anti-inflammatory, antibacterial, antiviral, and anticancer activities . The mode of action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .

Biochemical Pathways

Furan derivatives are known to interact with multiple biochemical pathways due to their diverse biological activities .

Result of Action

Furan derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of many compounds .

properties

IUPAC Name |

3-(furan-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h1-2,4,7,9H,3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKYZQSUEWJTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)morpholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B3374181.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B3374209.png)

![5,7-Dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3374229.png)

![3-(4-(Difluoromethyl)-3-methyl-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3374237.png)

![2-((2-Methyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetic acid](/img/structure/B3374239.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3374241.png)